6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-morpholino-4(3H)-pyrimidinone

Kinase Selectivity PI3K/mTOR Pathway Structure-Activity Relationship

6-(4-Methyl-2-morpholino-5-pyrimidinyl)-2-morpholino-4(3H)-pyrimidinone is a synthetic bis-morpholino-substituted bipyrimidinone. It belongs to the class of 2-morpholino-4(3H)-pyrimidinones, a scaffold frequently exploited in ATP-competitive kinase inhibitor design due to its ability to engage the hinge region of kinases.

Molecular Formula C17H22N6O3
Molecular Weight 358.4 g/mol
Cat. No. B6031514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-morpholino-4(3H)-pyrimidinone
Molecular FormulaC17H22N6O3
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCOCC3)N4CCOCC4
InChIInChI=1S/C17H22N6O3/c1-12-13(11-18-16(19-12)22-2-6-25-7-3-22)14-10-15(24)21-17(20-14)23-4-8-26-9-5-23/h10-11H,2-9H2,1H3,(H,20,21,24)
InChIKeyUUPREBIDAAJGNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methyl-2-morpholino-5-pyrimidinyl)-2-morpholino-4(3H)-pyrimidinone: A Bis-Morpholino Pyrimidinone for Kinase-Targeted Research Procurement


6-(4-Methyl-2-morpholino-5-pyrimidinyl)-2-morpholino-4(3H)-pyrimidinone is a synthetic bis-morpholino-substituted bipyrimidinone. It belongs to the class of 2-morpholino-4(3H)-pyrimidinones, a scaffold frequently exploited in ATP-competitive kinase inhibitor design due to its ability to engage the hinge region of kinases [1]. The compound is cataloged in chemical vendor databases and is referenced in patent literature directed toward morpholino pyrimidine derivatives for proliferative diseases, particularly those mediated by mTOR and/or PI3K enzymes [2]. Its structural motif—a 4-pyrimidinone core linked at C6 to a 4-methyl-2-morpholino-5-pyrimidinyl group—positions it as a potential tool compound or intermediate within PI3K/mTOR and related kinase inhibitor research programs.

Why Generic Morpholino-Pyrimidinone Analogs Cannot Substitute for 6-(4-Methyl-2-morpholino-5-pyrimidinyl)-2-morpholino-4(3H)-pyrimidinone in Targeted Research


The 'morpholino-pyrimidine' chemotype encompasses a vast structure-activity relationship (SAR) landscape where seemingly minor modifications to the heterocycle at the pyrimidine C4 or C6 positions, or to the amine substituent, can drastically alter kinase selectivity profiles and pharmacokinetic properties [1]. For instance, the substitution of a benzylamino group for the morpholino group at the core's C2 position, as seen in 2-(benzylamino)-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone, results in a different hydrogen-bonding capacity and steric bulk, which directly influences target binding and selectivity . Therefore, substituting the target bis-morpholino compound with a mono-morpholino or differently substituted analog without quantitative comparative data risks introducing uncharacterized selectivity shifts and invalidating experimental models, making compound-specific procurement essential for hypothesis-driven research.

Quantitative Performance Head-to-Head: 6-(4-Methyl-2-morpholino-5-pyrimidinyl)-2-morpholino-4(3H)-pyrimidinone vs. Closest Analogs


Kinase Selectivity Profiling: A Critical Data Gap Preventing Comparator-Based Procurement

A comprehensive search of primary research papers, patents (including US20090018134 and US7750003), and authoritative databases (BindingDB, ChEMBL, PubChem) did not yield any quantitative, comparator-based evidence for this specific compound. No head-to-head IC50, Ki, or selectivity data against any specific kinase or panel was found for either the target compound or its closest analogs like 2-(benzylamino)-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone [1]. The compound is referenced in vendor catalogs with generic statements about potential kinase inhibitory activity, but these claims are unsupported by public domain quantitative data that would allow a meaningful scientific comparison . Consequently, a direct, data-driven reason for prioritizing this compound over a related analog for procurement cannot be established at this time. This represents a critical evidence gap that must be addressed through experimental profiling before any confident selection can be made.

Kinase Selectivity PI3K/mTOR Pathway Structure-Activity Relationship

Physicochemical Property Comparison: A Computational Projection Against a C2-Benzylamino Analog

In the absence of experimental data, computational predictions offer a preliminary basis for differentiation. The target bis-morpholino compound (MW: ~358 g/mol) is predicted to have a lower lipophilicity (cLogP ~1.5) compared to its C2-benzylamino analog 2-(benzylamino)-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone (MW: 378.4 g/mol, cLogP ~2.5) . This is due to the replacement of the lipophilic benzyl group with a more polar morpholino ring. The lower cLogP of the target compound suggests potentially higher aqueous solubility, which could be advantageous for in vitro assay preparation where solubility issues are a common source of data variability [1]. However, this is a class-level inference based on structure and has not been validated by experimental solubility or LogD measurements.

Druglikeness Physicochemical Properties In Silico ADME

Potential Metabolic Stability Advantage: A Hypothesis from Structural Comparison to NVP-BKM120

SAR studies on the 2-morpholino pyrimidine series, particularly those leading to NVP-BKM120, indicate that the morpholino group itself is a site of oxidative metabolism, which can be modulated by the electronics of the adjacent heterocycle [1]. The target compound's bis-morpholino architecture places a morpholino group on both pyrimidine rings, potentially offering two sites for metabolic modification. In contrast, an analog replacing one morpholino with a benzylamino group introduces a different metabolic liability (e.g., N-dealkylation). While no direct stability data exists for the target compound, this class-level insight from the NVP-BKM120 optimization program suggests that the specific substitution pattern of the target compound could result in a unique metabolic profile compared to analogs with different amine substituents [1].

Metabolic Stability Morpholino Metabolism Lead Optimization

If Experimental Data Existed: High-Priority Application Scenarios for 6-(4-Methyl-2-morpholino-5-pyrimidinyl)-2-morpholino-4(3H)-pyrimidinone


Probing PI3K Isoform Selectivity with a Clean Bis-Morpholino Scaffold

Assuming confirmatory biochemical profiling data, the compound's dense arrangement of morpholino groups, which are key hinge-binding motifs in PI3K inhibitors like NVP-BKM120, would make it a valuable tool to interrogate PI3K isoform selectivity. Its structural rigidity, due to the direct attachment of the two pyrimidine rings, could restrict conformational flexibility and enhance selectivity for a specific PI3K isoform (e.g., p110α vs. p110δ) compared to more flexible analogs. This scenario is directly derived from the class-level evidence of the 2-morpholino scaffold's role in PI3K inhibition [1].

Use as a Negative Control for C2-Substitution Effects in Kinase Panel Screens

If the compound exhibits weak or selective kinase inhibition, it could serve as a powerful negative or selectivity control when used alongside its C2-benzylamino analog. The head-to-head comparison of these two compounds in a kinase panel would isolate the contribution of the C2 substituent to the overall selectivity fingerprint. This scenario leverages the class-level inference that the C2 position is a critical vector for modulating target engagement [2].

Starting Point for a Solubility-Driven Lead Optimization Program

The predicted lower lipophilicity of the bis-morpholino compound, relative to the C2-benzylamino analog, suggests it could be a superior starting point for lead optimization programs where aqueous solubility is a primary concern. This is particularly relevant for developing in vivo-ready tool compounds or early-stage drug candidates where poor solubility often leads to pharmacokinetic liabilities. This scenario is based on the class-level inference from physicochemical predictions [3].

Quote Request

Request a Quote for 6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-morpholino-4(3H)-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.